Cyclobuta[b]naphthalene-1,2-dione
Description
Contextualization within Strained Organic Molecules and Polycyclic Aromatic Frameworks
Cyclobutane-fused naphthalene (B1677914) systems, such as Cyclobuta[b]naphthalene-1,2-dione, are a unique class of organic compounds that merge the inherent ring strain of a four-membered cyclobutane (B1203170) ring with the extended π-electron system of naphthalene, a polycyclic aromatic hydrocarbon (PAH). wikipedia.orglibretexts.orgwikipedia.org The fusion of these two distinct structural motifs results in molecules with intriguing chemical and physical properties.
The cyclobutane ring, with its bond angles deviating significantly from the ideal tetrahedral angle of 109.5°, possesses considerable ring strain, estimated to be around 110 kJ mol⁻¹. wikipedia.org This strain energy makes cyclobutane derivatives valuable as synthetic intermediates, as the release of this strain can drive a variety of chemical transformations. researchgate.netresearchgate.net On the other hand, polycyclic aromatic hydrocarbons are characterized by their planar structures and delocalized π-electron systems, which confer aromatic stability. wikipedia.orgrsc.org The juxtaposition of the strained, saturated cyclobutane ring and the planar, aromatic naphthalene core in cyclobutane-fused naphthalenes creates a molecule with a unique electronic and geometric landscape. This can lead to altered reactivity compared to either parent system individually. nih.gov
Significance of Cyclobutane-Fused Diones in Organic Synthesis and Mechanistic Studies
Cyclobutane-fused diones, including the naphthalene-fused variant, are of significant interest to organic chemists for several reasons. Their strained four-membered ring can be selectively opened under various conditions (thermal, photochemical, or using reagents), providing access to a range of other cyclic and acyclic structures. This makes them versatile building blocks in the synthesis of complex molecules. researchgate.netresearchgate.netacs.org
Furthermore, the presence of the dione (B5365651) functionality (two adjacent ketone groups) offers a rich platform for a variety of chemical reactions. These carbonyl groups can undergo nucleophilic addition, reduction, and condensation reactions, allowing for further functionalization of the molecule. The study of these reactions in strained systems like this compound provides valuable insights into reaction mechanisms and the influence of ring strain on reactivity. The unique arrangement of the fused rings and carbonyl groups can also lead to interesting photochemical and thermal rearrangements, offering a window into the behavior of molecules under energetic conditions. baranlab.org
Structure
2D Structure
3D Structure
Properties
CAS No. |
41634-34-8 |
|---|---|
Molecular Formula |
C12H6O2 |
Molecular Weight |
182.17 g/mol |
IUPAC Name |
cyclobuta[b]naphthalene-1,2-dione |
InChI |
InChI=1S/C12H6O2/c13-11-9-5-7-3-1-2-4-8(7)6-10(9)12(11)14/h1-6H |
InChI Key |
HNXXOMDHBKFZFW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C3C(=CC2=C1)C(=O)C3=O |
Origin of Product |
United States |
Chemical and Physical Properties
The specific physical and chemical properties of Cyclobuta[b]naphthalene-1,2-dione are not extensively documented in publicly available literature. However, based on its structure and related compounds, some properties can be predicted.
| Property | Predicted Value/Information |
| Molecular Formula | C₁₂H₆O₂ |
| Molecular Weight | 182.18 g/mol |
| Appearance | Likely a crystalline solid |
| Solubility | Expected to be soluble in common organic solvents |
| Polarizability | Predicted average of 20.6 ų epa.gov |
| Henry's Law Constant | Predicted average of 2.45e-6 atm-m3/mol epa.gov |
This table contains predicted data based on computational models and data for structurally similar compounds.
| Spectroscopic Technique | Expected Features |
| ¹H NMR | Signals corresponding to the aromatic protons of the naphthalene (B1677914) ring system and the protons on the cyclobutane (B1203170) ring. The chemical shifts would be influenced by the electron-withdrawing effect of the dione (B5365651) and the anisotropic effects of the aromatic rings. |
| ¹³C NMR | Resonances for the carbonyl carbons of the dione, the aromatic carbons of the naphthalene moiety, and the sp³-hybridized carbons of the cyclobutane ring. |
| Infrared (IR) | A strong absorption band in the region of 1750-1800 cm⁻¹ characteristic of the C=O stretching vibration in a strained α-dione system. Bands corresponding to C=C stretching of the aromatic ring would also be present. |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of CO molecules. |
Synthesis and Formation
The synthesis of cyclobutane-fused ring systems can often be achieved through photochemical [2+2] cycloaddition reactions. baranlab.orgthieme-connect.com For Cyclobuta[b]naphthalene-1,2-dione, a potential synthetic route could involve the photochemical reaction of an appropriate naphthalene (B1677914) derivative with a suitable diketene (B1670635) equivalent.
Another approach could be the thermal or Lewis acid-catalyzed cyclization of a precursor molecule designed to bring the reactive ends into proximity. nih.gov For instance, the synthesis of a related compound, 2-benzylcyclobuta[a]naphthalene-1-carboxylic acid, has been reported, suggesting pathways to substituted cyclobuta-naphthalene cores. rsc.org The synthesis of various naphthalene-1,4-dione analogues has also been explored, which could provide foundational methods for constructing the dione (B5365651) portion of the target molecule. nih.gov
Advanced Spectroscopic and Structural Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Architectures
NMR spectroscopy is a powerful technique for probing the structure of organic molecules in solution. For a molecule such as Cyclobuta[b]naphthalene-1,2-dione, ¹H and ¹³C NMR would provide critical information about the electronic environment of the hydrogen and carbon atoms, respectively, while 2D NMR techniques would establish the connectivity between them.
Application of ¹H and ¹³C NMR for Chemical Shift Analysis
The ¹H NMR spectrum of this compound would be expected to show distinct signals for the protons on the naphthalene (B1677914) ring system. The chemical shifts of these aromatic protons would be influenced by the electron-withdrawing effect of the dione (B5365651) group and the strain induced by the fused cyclobutane (B1203170) ring. Similarly, the ¹³C NMR spectrum would reveal signals for the carbonyl carbons, the quaternary carbons at the ring fusion, and the carbons of the aromatic system. oregonstate.edu Studies on related naphthalene-1,4-dione derivatives show that substituents significantly impact the chemical shifts, a principle that would also apply to this molecule. nih.govnih.govresearchgate.net
¹H and ¹³C NMR Data Table for this compound
Specific experimental NMR data for this compound is not available in the consulted research. The table below is a general representation of expected regions for chemical shifts based on related structures.
| Atom Type | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
| Aromatic Protons (C-H) | 7.0 - 8.5 | 120 - 140 |
| Aliphatic Protons (C-H on cyclobutane ring, if present) | 3.0 - 4.5 | 40 - 60 |
| Carbonyl Carbons (C=O) | Not Applicable | 180 - 200 |
| Quaternary Aromatic Carbons | Not Applicable | 130 - 150 |
X-ray Crystallography
X-ray crystallography provides definitive proof of a molecule's solid-state structure, offering precise measurements of bond lengths, bond angles, and intermolecular interactions.
Determination of Solid-State Molecular Structures and Bond Lengths
A single-crystal X-ray diffraction analysis of this compound would yield its precise three-dimensional structure. This would confirm the planar naphthalene system fused to the strained four-membered cyclobutane ring. Bond lengths for the C=O groups and the various C-C bonds within the aromatic and cyclobutane rings could be determined with high precision. epa.gov For comparison, crystallographic studies of related compounds like 2,3-Dihydro-1H-cyclopenta[b]naphthalene-4,9-dione show C=O bond lengths to be around 1.22 Å. nih.govresearchgate.net The structure of cyclobutane rings formed via photochemical cycloadditions has also been extensively confirmed by X-ray analysis. rsc.org
Representative Bond Lengths from X-ray Crystallography
Specific experimental X-ray crystallography data for this compound is not available. The data below represents typical bond lengths for the functional groups expected in the molecule.
| Bond Type | Typical Bond Length (Å) |
| C=O (Ketone) | ~ 1.22 |
| C-C (Aromatic) | ~ 1.36 - 1.42 |
| C-C (Cyclobutane) | ~ 1.55 |
| C-C (Ring Fusion) | ~ 1.45 - 1.50 |
Analysis of Intramolecular Interactions and Spatial Arrangements (e.g., π–π stacking)
The crystal packing of this compound would likely be governed by intermolecular forces such as π–π stacking interactions between the electron-rich naphthalene rings of adjacent molecules. epa.gov The analysis of the crystal lattice would reveal the distances and geometries of these interactions, which are crucial for understanding the solid-state properties of the material. In many naphthalene-containing crystal structures, π–π stacking is a dominant feature, with centroid-to-centroid distances typically in the range of 3.5 to 3.8 Å. nih.govresearchgate.netrsc.orgnih.gov The presence of polar carbonyl groups could also lead to dipole-dipole interactions, further influencing the molecular packing.
Computational and Theoretical Chemistry Studies
Quantum Chemical Methodologies for Strained Systems
The presence of a fused, four-membered cyclobutane (B1203170) ring fused to an aromatic naphthalene (B1677914) system introduces significant ring strain and unusual electronic interactions. The selection of an appropriate theoretical method is critical for accurately describing such systems.
Both Ab Initio and Density Functional Theory (DFT) methods have been successfully applied to study strained cyclic ketones. Ab initio methods, such as Møller–Plesset perturbation theory (MP2) and coupled cluster with single, double, and perturbative triple excitations (CCSD(T)), are based on the direct solution of the Schrödinger equation and offer high accuracy, particularly for electron correlation effects. beilstein-journals.orgsandiego.edu For instance, in computational studies of the closely related cyclobutane-1,2-dione, a variety of ab initio methods including MP2, SCS-MP2, CCSD(T), and CEPA/1 were employed to investigate its reaction mechanisms. beilstein-journals.org These high-level methods are considered benchmarks for validating the performance of more computationally efficient approaches.
Density Functional Theory (DFT) has emerged as a powerful and widely used alternative, providing a balance between computational cost and accuracy. Functionals like B3LYP and those from the Minnesota family, such as M06-2X, have proven effective for organic reactions. beilstein-journals.orgsandiego.edu The M06-2X functional, for example, was used to calculate the structures of stationary points in the base-catalyzed rearrangement of cyclobutane-1,2-dione. beilstein-journals.org DFT methods are particularly well-suited for calculating geometries, vibrational frequencies, and relative energies of reactants, products, and transition states. researchgate.net
The choice of basis set is crucial for obtaining reliable computational results, as it defines the set of functions used to build the molecular orbitals. The selection process involves a trade-off between accuracy and computational expense. uinmataram.ac.id
For systems like cyclobuta[b]naphthalene-1,2-dione, Pople-style basis sets, such as 6-31G(d) or the more flexible 6-31+G(d,p), are commonly used for initial geometry optimizations and frequency calculations. beilstein-journals.org The inclusion of polarization functions (d,p) is essential for describing the non-spherical electron distribution in strained rings and carbonyl groups, while diffuse functions (+) are important for anions or systems with significant non-covalent interactions.
For higher accuracy in energy calculations, Dunning's correlation-consistent basis sets, such as cc-pVDZ, cc-pVTZ, and their augmented counterparts (aug-cc-pVDZ), are often preferred. uinmataram.ac.idsamipubco.com Larger basis sets like cc-pVTZ generally provide more accurate results compared to smaller sets like STO-3G or 3-21G, as they better approximate the true molecular orbitals. uinmataram.ac.id Studies on naphthalene have utilized basis sets up to aug-cc-pVQZ to achieve high precision in calculating electronic properties. samipubco.com The final accuracy of a calculation is a combined result of the chosen theoretical method and the quality of the basis set.
Electronic Structure and Reactivity Descriptors
The fusion of an antiaromatic-like four-membered ring with an aromatic naphthalene core gives this compound a unique electronic structure that dictates its reactivity.
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key descriptors of chemical reactivity. The energy difference between them, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and electronic excitability. researchgate.net A smaller gap generally implies higher reactivity.
| Method | Basis Set | HOMO-LUMO Gap (eV) | Reference |
|---|---|---|---|
| DFT/B3LYP | 6-31G(d) | Not specified in abstract, but used for calculation | researchgate.net |
| DFT | aug-cc-pVQZ | 4.75 | samipubco.com |
A central feature of this compound is the interplay between the aromatic naphthalene moiety and the formally antiaromatic cyclobutadiene-like ring. According to Hückel's rule, cyclic, planar, conjugated systems with 4n π-electrons are antiaromatic and inherently unstable. wikipedia.orgmasterorganicchemistry.com The four-membered ring in this compound possesses this characteristic.
This fusion results in a molecule with conflicting electronic demands. The naphthalene portion strives to maintain its aromatic stabilization (10 π-electrons), while the cyclobutadiene portion is destabilized by antiaromaticity (4 π-electrons). researchgate.net This phenomenon is observed in related molecules like biphenylene (B1199973), which also contains a fused antiaromatic ring. wikipedia.org To mitigate this instability, the molecule may exhibit significant bond length alternation in the four-membered ring, localizing the π-electrons and reducing the degree of antiaromatic character, effectively behaving more like a strained, non-aromatic system. wikipedia.org
Computational methods can quantify the degree of aromaticity or antiaromaticity. A common technique is the calculation of Nuclear Independent Chemical Shifts (NICS), which measures the magnetic shielding at the center of a ring. A negative NICS value typically indicates aromaticity (diamagnetic ring current), whereas a positive value suggests antiaromaticity (paramagnetic ring current). sonar.ch For this compound, NICS calculations would likely show a large negative value for the six-membered rings and a positive value for the four-membered ring.
Mechanistic Predictions and Transition State Analysis
Computational chemistry is exceptionally useful for mapping out potential reaction pathways and identifying the transition states that connect reactants, intermediates, and products. For a strained molecule like this compound, several reaction pathways can be envisioned, particularly in the presence of nucleophiles.
Studies on the analogous cyclobutane-1,2-dione reacting with hydroxide have shown that multiple pathways are possible, including a benzilic acid-type rearrangement leading to ring contraction, and two different ring-opening pathways. beilstein-journals.org Theoretical calculations were able to determine the Gibbs free energies of activation for each path, correctly predicting that the benzilic acid rearrangement is the only kinetically feasible route. beilstein-journals.org
A similar approach can be applied to this compound. It is known that benzocyclobutene-1,2-diones (a closely related structure) react with base to yield 2-formylbenzoates, which corresponds to a specific type of C-C bond cleavage (path C in the cyclobutane-1,2-dione study). beilstein-journals.org This suggests that the fused aromatic ring dictates the regioselectivity of the reaction. By analogy, computational analysis of this compound would likely involve locating the transition states for similar rearrangement and ring-opening reactions. The calculated activation barriers would reveal the most probable reaction mechanism, providing insights into the molecule's inherent reactivity shaped by its unique fused-ring structure.
| Reaction Pathway | Description | ΔG≠ (kcal/mol) |
|---|---|---|
| Path A | Benzilic Acid Rearrangement (Ring Contraction) | 16.5 |
| Path B | Ring Opening | 22.2 |
| Path C | Ring Opening (C-C Fission) | 44.4 |
Energies are relative to the stable tetrahedral intermediate (Int1). The significantly lower barrier for Path A indicates it is the favored pathway. beilstein-journals.org
Molecular Dynamics Simulations (Theoretical Framework)
Molecular dynamics (MD) simulations offer a framework for studying the dynamic behavior of molecules over time, providing insights that static quantum chemical calculations cannot capture. This is particularly valuable for understanding systems with shallow potential energy surfaces and significant conformational flexibility. nih.gov
The theoretical basis for these simulations is often the Born-Oppenheimer approximation, leading to Born-Oppenheimer Molecular Dynamics (BOMD). nih.gov In BOMD, the forces on the nuclei are calculated "on the fly" from the electronic structure at each step of the simulation. This approach allows for the exploration of the potential energy surface and the simulation of molecular motion and intermolecular dynamics without pre-defined force fields. nih.gov
Applications in Advanced Organic Synthesis and Materials Science
Building Blocks for Complex Polycyclic Frameworks
The unique structure of cyclobuta[b]naphthalene-1,2-dione makes it an ideal starting material for the synthesis of intricate polycyclic systems. The fused cyclobutane (B1203170) ring can undergo controlled cleavage and rearrangement, while the dione (B5365651) functionality offers a handle for constructing new rings.
This compound and its precursors are instrumental in synthesizing cyclobutarene derivatives, including those possessing sterically demanding quaternary carbon centers. A notable metal-free cascade reaction involves the interaction of benzene-linked allenynes with tert-butyl nitrite (B80452) (TBN) to produce nitrocyclobutane-fused naphthalene-1,2-diones. researchgate.net The proposed mechanism for this transformation initiates with a [2+2] cycloaddition, followed by a 1,6-addition and a subsequent ring expansion of the cyclobutene (B1205218) intermediate formed in situ. researchgate.net This cascade process efficiently constructs the complex fused-ring system.
| Reactants | Conditions | Product | Reference |
| Benzene-linked allenynes, tert-Butyl Nitrite (TBN) | Metal-free | Nitrocyclobutane-fused naphthalene-1,2-diones | researchgate.net |
The strained four-membered ring of this compound precursors can be leveraged for the construction of polycyclic biphenylene (B1199973) frameworks. For instance, upon irradiation, naphthalene-1,2-dione monoacetals, which serve as protected precursors for the title compound, can undergo photodimerization. beilstein-journals.org This process yields pentacyclic photodimers, specifically dimeric dibenzophenylenediones, in significant amounts (67-70%). beilstein-journals.org Careful acidic hydrolysis of the acetal (B89532) groups in the resulting cycloadducts quantitatively furnishes the corresponding diones, representing a formal [2+2] photocycloadduct of a 1,2-naphthoquinone. beilstein-journals.org
| Precursor | Reaction | Product | Reference |
| Naphthalene-1,2-dione monoacetals | Irradiation (λ = 350 nm) | Dimeric dibenzophenylenediones | beilstein-journals.org |
The 1,2-dione moiety is a key functional group for building larger, π-conjugated heterocyclic systems, which can be considered fragments of "doped" nanographenes. A powerful and widely used method is the condensation of 1,2-diones with ortho-diamines to forge a pyrazine (B50134) ring, often in the form of a quinoxaline. acs.org This reaction is highly efficient for creating fused connections between aromatic systems, thereby rapidly escalating molecular complexity. acs.org By applying this strategy to this compound, it is possible to introduce nitrogen atoms into a polycyclic framework, which modulates the electronic properties, such as the HOMO-LUMO gap, optical absorption, and redox behavior, essential for advanced materials. acs.org
| Reactants | Product Type | Significance | Reference |
| 1,2-Dione (e.g., this compound), ortho-Diamine | Quinoxaline-fused polycycle | Construction of N-doped nanographenes, Tuning of electronic properties | acs.org |
Precursors for Quinone Synthesis
The strained cyclobutane ring fused to the naphthalene (B1677914) system can be selectively opened and rearranged, providing a pathway to larger, more stable quinone structures.
Isomers and derivatives of the cyclobuta-naphthalene framework are effective precursors for the controlled synthesis of medicinally relevant quinones. Specifically, the oxidative rearrangement of cyclobuta[a]naphthalen-4(2H)-ones has been shown to directly yield 1,4-naphthoquinones and tetraphene-7,12-diones. researchgate.net This transformation highlights the utility of the strained four-membered ring in facilitating ring-expansion pathways to construct larger aromatic systems. This synthetic strategy provides a direct route to the ABCD-ring system found in natural products like landomycins. researchgate.net
| Precursor | Transformation | Products | Reference |
| Cyclobuta[a]naphthalen-4(2H)-ones | Oxidative Rearrangement | 1,4-Naphthoquinones, Tetraphene-7,12-diones | researchgate.net |
Development of Functional Molecules
The chemical reactivity of this compound allows for its conversion into a variety of functional molecules with potential applications in medicine and materials science. The core structure serves as a scaffold that can be elaborated into more complex derivatives with specific biological or physical properties.
For example, the synthesis of molecules based on the 1,4-naphthoquinone (B94277) scaffold, accessible from cyclobutarene precursors, is of significant interest in drug discovery. nih.govnih.gov These compounds are known to possess a wide range of biological activities, including anticancer properties. nih.govnih.gov The development of derivatives often focuses on modifying the quinone core to enhance potency and selectivity. nih.gov Furthermore, synthetic routes starting from related naphthalene-1,2-dione structures can lead to pharmaceutically significant 1H-benzo[g]indol-5-ol derivatives, demonstrating the value of this chemical family in medicinal chemistry. researchgate.net
Synthesis of Spirooxazine Photochromic Dyes (via related naphthalene-1,2-dione chemistry)
Spirooxazines are a significant class of photochromic compounds, materials that can change their structure and, consequently, their color upon exposure to light. nih.govrsc.org These molecules are at the forefront of photosensitive materials, with applications such as in high-performance ophthalmic lenses. nih.gov The synthesis of spirooxazines often utilizes the chemistry of naphthalene-1,2-dione derivatives.
A common synthetic strategy involves the condensation reaction between a substituted 1-nitroso-2-naphthol (B91326) and a methylene (B1212753) indoline (B122111) derivative (or its corresponding salt). nih.govelectronicsandbooks.com The nitroso-naphthol precursors are typically prepared from substituted 2-naphthols or 2,3-dihydroxynaphthalenes. electronicsandbooks.com The general reaction involves refluxing the nitrosonaphthol and the indoline base in a suitable solvent, such as ethanol (B145695) or 1,2-dichloroethane, to yield the target spirooxazine. electronicsandbooks.comnih.gov
More direct routes starting from naphthalene-1,2-dione have also been developed. For instance, a continuous-flow process has been reported which involves an initial copper-catalyzed addition of substituted anilines to naphthalene-1,2-dione. This intermediate then reacts with 1,3,3-trimethyl-2-methyleneindoline (B94422) in the presence of hydroxylamine (B1172632) hydrochloride to produce the final spirooxazine dyes. researchgate.net
The photochromism of these dyes arises from the reversible cleavage of a carbon-oxygen bond within the oxazine (B8389632) ring upon UV irradiation, which converts the colorless spiro form (CF) into a colored, planar merocyanine (B1260669) form (MC). nih.govnih.gov The substituents on both the naphthalene and indoline portions of the molecule can be varied to tune the dye's photochromic properties, such as its color, switching speed, and fatigue resistance. nih.gov
Table 1: Examples of Synthetic Approaches to Spirooxazine Dyes
| Precursor 1 | Precursor 2 | Key Conditions | Product Type |
| 1-Nitroso-2,3-dihydroxynaphthalene | 1,3,3-Trimethyl-2-methyleneindoline | Reflux in 1,2-dichloroethane | Dihydroxy-substituted spironaphthoxazine |
| 1-Nitroso-2-hydroxy-3-(benzothiazol-2-yl)naphthalene | Indolium bromide salt | Multi-step sequence | Benzothiazolyl-substituted spironaphthoxazine nih.gov |
| Naphthalene-1,2-dione & Substituted anilines | 1,3,3-Trimethyl-2-methyleneindoline | Copper catalysis, followed by reaction with hydroxylamine hydrochloride | Various spirooxazine products researchgate.net |
| Naphthol derivatives | Fischer's bases | Condensation in ethanol or toluene | Spiro-indoline naphthoxazine (SINO) dyes nih.gov |
Chemical Synthesis of Bioactive Naphthalene-Containing Molecular Scaffolds (e.g., natural product synthesis routes)
The naphthalene ring system is a common motif in a wide array of biologically active natural products and synthetic pharmaceuticals, exhibiting properties that include anticancer, antimicrobial, and anti-inflammatory activities. nih.govijpsjournal.com Naphthalene-diones, in particular, serve as versatile building blocks for the synthesis of these complex molecular scaffolds.
Research has demonstrated the value of the naphthalene-dione core in developing novel therapeutic agents. For example, derivatives of naphthalene-1,4-dione have been synthesized and evaluated as anticancer agents, with modifications to the quinone ring leading to compounds with potent and selective cytotoxicity against cancer cells. rsc.org Similarly, novel naphthalene-substituted triazole spirodienones have been synthesized, with some compounds showing remarkable in vitro cytotoxic activity against breast cancer cell lines by inducing cell cycle arrest and apoptosis. nih.gov The naphthalene moiety in these structures is often introduced to improve the metabolic stability and pharmacological profile of the parent compound. nih.gov
Beyond cancer therapy, naphthalene-based scaffolds have shown significant promise as antimicrobial agents. ijpsjournal.com In one study, a series of novel naphthalene-chimonanthine hybrid molecules were synthesized and found to exhibit potent antibacterial or antifungal activity against a range of pathogens, including Cryptococcus neoformans and Staphylococcus aureus. nih.gov
The construction of these complex scaffolds often relies on key chemical transformations. Photochemical [2+2] cycloadditions of naphthalene acrylic acids, for instance, provide access to multi-substituted cyclobutane rings, which are core structures in many natural products. rsc.org This method allows for the controlled synthesis of complex symmetrical and unsymmetrical cyclobutane products bearing naphthyl groups. rsc.org Furthermore, cascade reactions involving allenynes and reagents like tert-butyl nitrite can lead to the formation of functionalized cyclobutane-fused naphthalene-1,2-diones under metal-free conditions. researchgate.net
Table 2: Examples of Bioactive Naphthalene-Containing Scaffolds
| Scaffold Type | Synthetic Precursor(s) | Reported Biological Activity |
| Naphthalene-substituted triazole spirodienones | Naphthalene/benzoheterocyclic-substituted 1,2,4-triazole (B32235) spirodienone conjugates | Anticancer (cytotoxicity against MDA-MB-231 cells) nih.gov |
| Naphthalene-1,4-dione analogues | Naphthalene-1,4-dione, various amines | Anticancer rsc.org |
| Naphthalene-chimonanthine hybrids | Indole-3-acetonitrile | Antibacterial and Antifungal nih.gov |
| β-Truxinic acid dimethyl ester analogues | Naphthalene acrylic acids | Core structures found in various biologically active natural products rsc.org |
| Nitrocyclobutane-fused naphthalene-1,2-diones | Benzene-linked allenynes, tert-butyl nitrite | Versatile synthetic intermediates researchgate.net |
Q & A
Q. What synthetic methodologies are commonly employed for preparing Cyclobuta[b]naphthalene-1,2-dione derivatives, and how do reaction conditions influence yield and purity?
this compound derivatives are synthesized via nucleophilic substitution or condensation reactions. For example, reacting cyclobutenedione precursors with amines under controlled pH and temperature (e.g., ethanol at 25°C for 24 hours) yields functionalized derivatives. Critical parameters include solvent polarity (DMF enhances nucleophilicity), stoichiometric ratios, and exclusion of moisture to prevent hydrolysis. Purification often involves column chromatography or recrystallization .
Q. Which spectroscopic techniques are essential for characterizing the structural and electronic properties of this compound?
Key techniques include:
- X-ray crystallography : Resolves planar molecular geometries and π-stacking interactions in crystals.
- NMR spectroscopy : Identifies substituent effects on chemical shifts (e.g., methoxy groups at δ 3.5–4.0 ppm).
- UV-Vis spectroscopy : Reveals π→π* transitions in the 300–400 nm range, correlating with extended conjugation.
- Mass spectrometry : Confirms molecular weight and fragmentation patterns (e.g., loss of CO groups) .
Q. How does the reactivity of this compound compare to squaric acid (3,4-dihydroxy-3-cyclobutene-1,2-dione)?
Unlike squaric acid, which undergoes rapid hydrolysis due to its hydroxy groups, this compound exhibits greater stability under ambient conditions. Its methoxy or ethoxy substituents reduce electrophilicity, making it more suitable for stepwise synthetic modifications. Comparative kinetic studies in THF show slower reaction rates with primary amines (t½ ~6 hours vs. <1 hour for squaric acid) .
Advanced Research Questions
Q. What computational strategies are used to predict the electronic properties and redox behavior of this compound-based materials?
Density Functional Theory (DFT) simulations model HOMO-LUMO gaps and charge-transfer dynamics. For example, planarized derivatives exhibit reduced band gaps (~1.8 eV) due to delocalized π-electrons, validated by cyclic voltammetry. Solvent effects (e.g., acetonitrile vs. toluene) are incorporated via polarizable continuum models .
Q. How can structure-activity relationship (SAR) studies optimize this compound derivatives for catalytic applications?
SAR studies focus on substituent effects:
- Electron-withdrawing groups (e.g., -NO₂) enhance electrophilicity, improving enantioselectivity in asymmetric catalysis.
- Bulky substituents (e.g., tert-amyl) sterically hinder undesired side reactions. Kinetic assays (e.g., Michaelis-Menten parameters) and X-ray crystallography of enzyme-cofactor complexes validate design principles .
Q. What experimental designs mitigate bias in toxicological studies of this compound using animal models?
Key practices include:
- Randomized dose administration : Ensures equal distribution of confounding factors (e.g., body weight).
- Blinded outcome assessment : Reduces observer bias in histopathological evaluations.
- Inclusion criteria : Standardized routes (oral/inhalation) and health outcomes (hepatic/renal effects) per OECD guidelines .
Q. How do microbial degradation pathways of this compound differ from simpler naphthalene derivatives?
Arthrobacter spp. degrade the compound via 1,2-dioxygenation, forming dihydroxylated intermediates. LC-MS/MS tracks metabolites like hydroxyl-naphthoic acids. Comparative genomic analyses reveal upregulated cytochrome P450 enzymes (e.g., CYP2A13) in adapted strains, unlike pathways for naphthalene .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
